molecular formula C34H34ClN7O B12395853 Nnmt-IN-3

Nnmt-IN-3

Cat. No.: B12395853
M. Wt: 592.1 g/mol
InChI Key: LJMIMBZGIMDSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nnmt-IN-3 is a potent and selective inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as a methyl donor. NNMT plays a significant role in various biological processes, including energy metabolism and epigenetic regulation. Overexpression of NNMT has been linked to several diseases, such as cancer, obesity, and type-2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nnmt-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and high-throughput techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Nnmt-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Nnmt-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of NNMT in various chemical reactions and pathways.

    Biology: Helps in understanding the biological functions of NNMT and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NNMT .

Mechanism of Action

Nnmt-IN-3 exerts its effects by inhibiting the activity of NNMT. The compound binds to the active site of NNMT, preventing the methylation of nicotinamide. This inhibition disrupts the metabolic and epigenetic processes regulated by NNMT, leading to various biological effects. The molecular targets and pathways involved include the regulation of nicotinamide adenine dinucleotide (NAD+) levels and the modulation of gene expression through epigenetic mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for NNMT. It has been shown to effectively inhibit NNMT activity at low concentrations, making it a valuable tool for research and potential therapeutic applications. Additionally, its unique structural features contribute to its enhanced stability and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C34H34ClN7O

Molecular Weight

592.1 g/mol

IUPAC Name

[4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone

InChI

InChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38)

InChI Key

LJMIMBZGIMDSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl

Origin of Product

United States

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